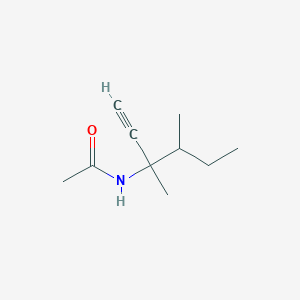
Trimethylsilyloxycyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyloxycyclopentane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentane ring through an oxygen atom. This compound is part of a broader class of organosilicon compounds that are widely used in organic synthesis due to their unique chemical properties, such as increased volatility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyloxycyclopentane can be synthesized through the reaction of cyclopentanol with trimethylsilyl chloride in the presence of a base such as triethylamine or pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction is as follows:
Cyclopentanol+Trimethylsilyl chloride→this compound+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyloxycyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanone and trimethylsilanol.
Reduction: It can be reduced to cyclopentanol and trimethylsilane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Trimethylsilyloxycyclopentane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of silicone-based materials and as a precursor for other organosilicon compounds.
Mécanisme D'action
The mechanism of action of trimethylsilyloxycyclopentane primarily involves the stabilization of reactive intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyloxycyclohexane: Similar in structure but with a six-membered ring.
Trimethylsilyloxycyclobutane: Contains a four-membered ring.
Trimethylsilyloxycyclopropane: Features a three-membered ring.
Uniqueness
Trimethylsilyloxycyclopentane is unique due to its five-membered ring, which provides a balance between ring strain and stability. This makes it particularly useful in organic synthesis as it can undergo a variety of chemical transformations while maintaining structural integrity.
Propriétés
Numéro CAS |
56859-54-2 |
|---|---|
Formule moléculaire |
C8H18OSi |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
cyclopentyloxy(trimethyl)silane |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)9-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
Clé InChI |
OBVCVCYWTYHPPB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


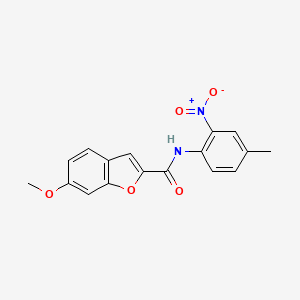
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
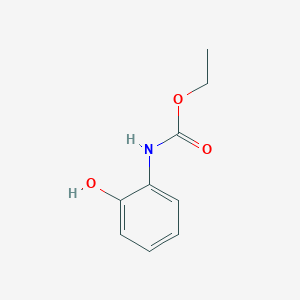
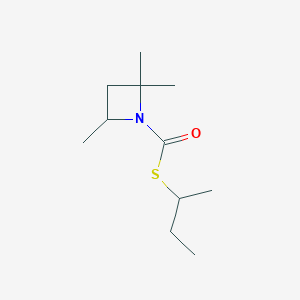

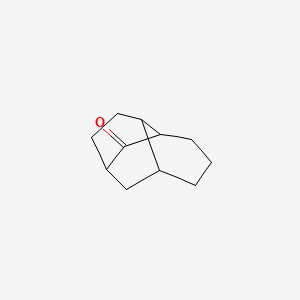
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
